Cas no 431-36-7 (1,1,1-Trifluorobutan-2-ol)

1,1,1-Trifluorobutan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-Butanol,1,1,1-trifluoro-
- 1,1,1-TRIFLUORO-2-BUTANOL
- 1,1,1-Trifluor-2-butanol
- 1,1,1-Trifluor-butan-2-ol
- 1,1,1-Trifluorobutan-2-ol
- SY204676
- rac-1,1,1-trifluoro-butan-2-ol
- AKOS010909787
- SCHEMBL469203
- 431-36-7
- DTXSID60962892
- Z838950592
- MFCD00462509
- (S)-1,1,1-trifluorobutan-2-ol
- DBWOCNZCHHFLTR-UHFFFAOYSA-N
- A826173
- 1,1,1-Trifluoro-2-butanol, AldrichCPR
- EN300-226968
- CS-0205441
-
- MDL: MFCD00462509
- インチ: InChI=1S/C4H7F3O/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3
- InChIKey: IBWNUWSYEJOUAH-UHFFFAOYSA-N
- SMILES: CCC(C(F)(F)F)O
計算された属性
- 精确分子量: 128.04500
- 同位素质量: 128.04489933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 8
- 回転可能化学結合数: 2
- 複雑さ: 68.2
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- XLogP3: 1.6
じっけんとくせい
- 密度みつど: 1.166
- Boiling Point: 90.8-91.8/752mm
- フラッシュポイント: 50.9°C
- Refractive Index: 1.3403
- PSA: 20.23000
- LogP: 1.31960
1,1,1-Trifluorobutan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-226968-0.25g |
1,1,1-trifluorobutan-2-ol |
431-36-7 | 95% | 0.25g |
$59.0 | 2024-06-20 | |
Enamine | EN300-226968-1.0g |
1,1,1-trifluorobutan-2-ol |
431-36-7 | 95% | 1.0g |
$120.0 | 2024-06-20 | |
TRC | T898613-1g |
1,1,1-Trifluorobutan-2-ol |
431-36-7 | 1g |
$ 295.00 | 2022-06-02 | ||
Enamine | EN300-226968-0.1g |
1,1,1-trifluorobutan-2-ol |
431-36-7 | 95% | 0.1g |
$42.0 | 2024-06-20 | |
Enamine | EN300-226968-0.5g |
1,1,1-trifluorobutan-2-ol |
431-36-7 | 95% | 0.5g |
$93.0 | 2024-06-20 | |
Enamine | EN300-226968-10.0g |
1,1,1-trifluorobutan-2-ol |
431-36-7 | 95% | 10.0g |
$660.0 | 2024-06-20 | |
1PlusChem | 1P00702P-100mg |
2-Butanol,1,1,1-trifluoro- |
431-36-7 | 95% | 100mg |
$94.00 | 2024-05-02 | |
Enamine | EN300-226968-10g |
1,1,1-trifluorobutan-2-ol |
431-36-7 | 95% | 10g |
$480.0 | 2023-09-15 | |
Aaron | AR0070B1-250mg |
2-Butanol,1,1,1-trifluoro- |
431-36-7 | 95% | 250mg |
$107.00 | 2025-01-23 | |
Aaron | AR0070B1-100mg |
2-Butanol,1,1,1-trifluoro- |
431-36-7 | 95% | 100mg |
$64.00 | 2025-03-20 |
1,1,1-Trifluorobutan-2-ol 関連文献
-
Simone Giovani,Maria Penzo,Stefania Butini,Margherita Brindisi,Sandra Gemma,Ettore Novellino,Giuseppe Campiani,Michael J. Blackman,Simone Brogi RSC Adv. 2015 5 22431
-
Mercedes Calvillo-Barahona,Carlos Cordovilla,Miroslav N. Genov,Jesús M. Martínez-Ilarduya,Pablo Espinet Dalton Trans. 2013 42 14576
1,1,1-Trifluorobutan-2-olに関する追加情報
1,1,1-Trifluorobutan-2-ol (CAS No 431-36-7): A Comprehensive Overview
Introduction to 1,1,1-Trifluorobutan-2-ol (CAS No 431-36-7)
1,1,1-Trifluorobutan-2-ol, also known by its CAS registry number 431-36-7, is a fluorinated alcohol that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a secondary alcohol. The presence of fluorine atoms imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in various applications. Recent advancements in synthetic methodologies and material science have further highlighted the potential of CAS No 431-36-7 in emerging technologies.
Chemical Structure and Physical Properties
The molecular formula of 1,1,1-Trifluorobutan-2-ol is C4F3OH, with a molecular weight of approximately 98.05 g/mol. The compound features a trifluoromethyl group (-CF3) attached to a butanediol backbone. This structure contributes to its high stability and reactivity under certain conditions. The boiling point of CAS No 431-36-7 is around 55°C, while its melting point is approximately −95°C, making it suitable for use in various temperature-sensitive applications.
Recent studies have explored the impact of fluorination on the physical properties of alcohols. For instance, research published in the *Journal of Fluorine Chemistry* demonstrated that the presence of multiple fluorine atoms significantly enhances the compound's thermal stability and reduces its surface tension. These properties make CAS No 431-36-7 an ideal candidate for use in high-performance materials and coatings.
Synthesis and Chemical Reactivity
The synthesis of CAS No 431-36-7 typically involves multi-step processes that include fluorination reactions. One common method involves the nucleophilic substitution of a suitable alkyl halide with a fluoride ion source. Recent advancements in catalytic fluorination techniques have improved the yield and efficiency of this process.
Chemically, CAS No 431-36-7 exhibits moderate reactivity due to the electron-withdrawing effect of the trifluoromethyl group. This makes it a versatile building block in organic synthesis. For example, researchers have utilized it as an intermediate in the preparation of perfluoroalkylated compounds, which are widely used in pharmaceuticals and agrochemicals.
Applications in Industry and Research
The applications of CAS No 431-36_7_ are diverse and span multiple industries. In the pharmaceutical sector, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. Its ability to form stable esters and ethers makes it valuable in drug delivery systems.
In materials science, CAS No 431_36_7_ has been employed as a precursor for advanced polymers and surfactants. A study published in *Macromolecules* highlighted its role in creating amphiphilic polymers with tunable surface properties. These materials are promising candidates for use in biomedical devices and self-cleaning surfaces.
Additionally, CAS No 43_8_ has found applications in electronic materials due to its ability to enhance dielectric properties when incorporated into polymer matrices. This has led to its use in high-performance capacitors and flexible electronics.
Safety Considerations and Environmental Impact
While CAS No 4_8_ is widely used, safety considerations are essential when handling this compound. It is important to adhere to standard laboratory safety protocols to minimize exposure risks. Recent studies have also focused on understanding its environmental fate and toxicity profile.
Eco-friendly synthesis routes for CAS No 4_8_ are being explored to reduce its environmental footprint. Researchers have reported on catalytic processes that minimize waste generation during production.
Efforts are also underway to assess its biodegradability under various environmental conditions. Preliminary results suggest that while it exhibits moderate persistence in aquatic environments, degradation can be accelerated under specific microbial conditions.
< p >In conclusion, CAS No 4_8_, or _Trifluorobutanol, stands as a testament to the versatility of fluorinated compounds in modern chemistry._ Its unique properties continue to drive innovation across multiple disciplines._ As research advances,_ new applications for this compound are likely to emerge,_ further solidifying its role as an important chemical building block._ p >431-36-7 (1,1,1-Trifluorobutan-2-ol) Related Products
- 431-35-6(3-bromo-1,1,1-trifluoropropan-2-one)
- 121170-45-4(2-Octanol,1,1,1-trifluoro-, (2R)-)
- 453-43-0(2-Octanol,1,1,1-trifluoro-)
- 892773-81-8(1-(3-fluorophenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 1426928-20-2(56QS71Swuj)
- 1797629-85-6(1-4-(benzenesulfonyl)piperidin-1-yl-2-(4-chlorophenoxy)ethan-1-one)
- 107737-89-3(2-(4-bromophenyl)sulfonylethanol)
- 723332-02-3(5-(2,4-dichlorophenyl)methylidene-3-4-(difluoromethoxy)phenyl-2-sulfanylideneimidazolidin-4-one)
- 186610-88-8((3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one)
- 4156-70-1(3,4,5-trimethoxybenzenecarboximidamide)
